molecular formula C13H10N2O4 B2676230 3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 338795-02-1

3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2676230
CAS RN: 338795-02-1
M. Wt: 258.233
InChI Key: BQNHIUFRNDICQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound that is found in a variety of natural and synthetic products. It is a key component in the synthesis of many pharmaceuticals, agrochemicals, and other industrial chemicals. Due to its unique structure, 3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has a wide range of applications in the fields of medicine, agriculture, and industry.

Scientific Research Applications

CDK2 Inhibition

The compound has been found to be a part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . These molecules have been synthesized as novel CDK2 targeting compounds, which are appealing targets for cancer treatment .

Antiproliferative Activity

Most of the compounds in the aforementioned set showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

Antibacterial Activity

The compound has been used in the synthesis of novel 3- (1-acetyl-5-substitutedphenyl-1 H -pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2 (1 H )-ones and 3- (1-acetyl-5-substitutedphenyl-1 H -pyrazol-3-yl)-4-hydroxy-1-phenylquinolin-2 (1 H )-ones . Some of these compounds showed potential activity against G+ bacteria .

Antifungal Activity

The same set of compounds also exhibited excellent potential against antifungal activity .

Synthesis of Pyrido[2,3-d]pyrimidines

The compound has been used in the synthesis of new pyrido [2,3-d]pyrimidine derivatives . Pyrido [2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .

Synthesis of Pyrimidino[4,5-d][1,3]oxazines

The compound has also been used in the synthesis of pyrimidino [4,5-d][1,3]oxazines . This synthetic approach provides a new and efficient tool for constructing novel heterocycles on newly synthesized substituted α,β-unsaturated carbonyl compounds .

properties

IUPAC Name

3-acetyl-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-7(16)10-9-11(19-14-10)13(18)15(12(9)17)8-5-3-2-4-6-8/h2-6,9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNHIUFRNDICQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666318
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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